1-Bromo-2,4,5-trifluorobenzene
Description
Significance of Polyfluorinated Aromatics in Contemporary Chemical Research
Polyfluorinated aromatic compounds, a class to which 1-bromo-2,4,5-trifluorobenzene belongs, are of significant interest in modern chemical research, particularly in medicinal chemistry, agrochemistry, and materials science. rsc.orgrsc.org The incorporation of multiple fluorine atoms into an aromatic ring can profoundly alter a molecule's physical, chemical, and biological properties.
Key attributes of polyfluorinated aromatics include:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes such as the P450 monooxygenase system. This property is highly desirable in drug design, as it can lead to improved pharmacokinetic profiles. nih.gov
Altered Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve drug uptake. nih.gov
Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence can significantly influence the electron distribution within an aromatic ring, affecting the molecule's reactivity and binding affinity to biological targets. bohrium.com
Unique Intermolecular Interactions: The polarized C-F bond can participate in various non-covalent interactions, including dipole-dipole and halogen bonding, which can influence crystal packing and protein-ligand interactions.
These unique properties have led to the incorporation of polyfluorinated aromatic moieties into a wide range of pharmaceuticals, including anticancer and anti-inflammatory drugs, as well as agrochemicals such as pesticides and herbicides. chemimpex.comchemimpex.com In materials science, the thermal and chemical resistance imparted by fluorine makes these compounds valuable for developing advanced polymers and coatings. chemimpex.com
Overview of this compound as a Key Synthetic Intermediate
This compound is a versatile synthetic intermediate due to the differential reactivity of its halogen substituents. ontosight.ai The bromine atom can be readily displaced or involved in a variety of cross-coupling reactions, while the fluorine atoms are generally more stable but can be substituted under specific conditions. This allows for selective functionalization of the aromatic ring.
This compound serves as a precursor for the synthesis of a diverse array of more complex molecules. chemicalbook.comsigmaaldrich.com For instance, it is used in the preparation of 3-ethenyl, 3-ethynyl, 3-aryl, and 3-cyclopropyl-2,4,5-trifluorobenzoic acids, which are valuable intermediates in the synthesis of quinolone antibacterials. chemicalbook.comsigmaaldrich.com The bromine atom can undergo a Br-Mg exchange reaction to form an organomagnesium compound, a powerful nucleophile for creating new carbon-carbon bonds. sigmaaldrich.comsigmaaldrich.com
The demand for this compound is driven by the continued growth in the pharmaceutical and agrochemical sectors, where it is a key component in the development of innovative products. datainsightsmarket.com Its role as a fundamental building block in the creation of high-performance materials further underscores its importance in advanced organic synthesis. chemimpex.comdatainsightsmarket.com
Physicochemical Properties and Spectroscopic Data
This compound is a clear to slightly yellow liquid at room temperature. chemicalbook.comchemicalbook.com Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₂BrF₃ ontosight.ai |
| Molecular Weight | 210.98 g/mol nih.gov |
| Melting Point | -19 °C chemicalbook.comsigmaaldrich.com |
| Boiling Point | 144 °C chemicalbook.comsigmaaldrich.com |
| Density | 1.802 g/mL at 25 °C chemicalbook.comsigmaaldrich.com |
| Refractive Index | n20/D 1.485 chemicalbook.comsigmaaldrich.com |
| Solubility | Insoluble in water sigmaaldrich.com |
Spectroscopic Data:
Spectroscopic techniques are essential for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms on the aromatic ring. chemicalbook.com
¹⁹F NMR: Due to the presence of three fluorine atoms in different chemical environments, the ¹⁹F NMR spectrum shows three distinct resonances. pupiq.net The coupling patterns are complex because each fluorine atom is coupled to the other two fluorine atoms and the two hydrogen atoms on the ring. pupiq.net
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the various functional groups and bonds present in the molecule, such as C-H, C-F, and C-Br stretching and bending vibrations. chemicalbook.com
Synthesis of this compound
The primary method for synthesizing this compound is through the direct bromination of 1,2,4-trifluorobenzene (B1293510). ontosight.ai This electrophilic aromatic substitution reaction typically employs a catalyst to facilitate the introduction of the bromine atom onto the aromatic ring.
One patented method involves the following steps:
Iron powder and 1,2,4-trifluorobenzene are added to an organic solvent such as carbon tetrachloride or chloroform (B151607). google.comgoogle.com
Liquid bromine is slowly added to the mixture at a controlled temperature of 43-48°C. google.comgoogle.com
After the addition of bromine is complete, the temperature is raised to 62-68°C, and a radical initiator like azobisisobutyronitrile is introduced. google.comgoogle.com
The reaction is then heated to 82-102°C to ensure complete conversion to the desired product. google.comgoogle.com
The final product is obtained after purification of the reaction mixture. google.comgoogle.com
This method is reported to have a high yield, be cost-effective, and have a reduced environmental impact compared to other synthetic routes. google.comgoogle.com Another approach utilizes FeBr₃ as a catalyst, which can be generated in situ from the reaction of bromine and iron, in a continuous-flow microreactor system. researchgate.net
Chemical Reactivity and Synthetic Applications
The presence of both a bromine atom and three fluorine atoms on the benzene (B151609) ring gives this compound a unique and versatile chemical reactivity profile. This allows it to be a valuable building block in a wide range of organic syntheses.
Key Reactions and Applications:
Grignard Reagent Formation: The bromine atom can readily undergo a bromine-magnesium exchange reaction with reagents like isopropylmagnesium bromide (i-PrMgBr) in tetrahydrofuran (B95107) (THF). sigmaaldrich.comsigmaaldrich.com This forms the corresponding Grignard reagent, a potent organometagnesium compound that serves as a powerful nucleophile for creating new carbon-carbon bonds in subsequent reactions. sigmaaldrich.comsigmaaldrich.com
Synthesis of Quinolone Antibacterials: this compound is a key intermediate in the synthesis of various derivatives of 2,4,5-trifluorobenzoic acid, such as 3-ethenyl, 3-ethynyl, 3-aryl, and 3-cyclopropyl-2,4,5-trifluorobenzoic acids. chemicalbook.comsigmaaldrich.com These compounds are important precursors for the synthesis of quinolone antibacterials, a significant class of antibiotics. chemicalbook.comchemicalbook.com
Cross-Coupling Reactions: The carbon-bromine bond is susceptible to various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions allow for the introduction of a wide variety of substituents at the bromine position, further diversifying the range of accessible molecules.
Intermediate for Agrochemicals and Materials Science: The unique properties conferred by the trifluorinated and brominated benzene ring make this compound a valuable intermediate in the production of agrochemicals and advanced materials. ontosight.aichemimpex.com In materials science, it is used in the formulation of polymers and coatings that require enhanced thermal and chemical stability. chemimpex.com It is also used as an intermediate for liquid crystals. chemicalbook.comchemicalbook.com
The strategic use of this compound allows chemists to introduce the trifluorophenyl moiety into larger, more complex molecules, thereby imparting the beneficial properties of polyfluorination to the target compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,4,5-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTULTINXNWGJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186366 | |
| Record name | 1-Bromo-2,4,5-trifluorobenzene | |
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Molecular Weight |
210.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327-52-6 | |
| Record name | 1-Bromo-2,4,5-trifluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Bromo-2,4,5-trifluorobenzene | |
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| Record name | 1-Bromo-2,4,5-trifluorobenzene | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2,4,5-trifluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.745 | |
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| Record name | 1-BROMO-2,4,5-TRIFLUOROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5848WZ4MBL | |
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Synthetic Methodologies for 1 Bromo 2,4,5 Trifluorobenzene
Classical Bromination Strategies
Traditional methods for synthesizing 1-Bromo-2,4,5-trifluorobenzene have primarily relied on electrophilic aromatic substitution and reactions involving aniline (B41778) derivatives.
Synthesis from 2,4,5-Trifluoroaniline (B1295084) Derivatives
An alternative classical route to this compound starts with 2,4,5-trifluoroaniline. This method typically involves a diazotization reaction followed by a bromine substitution, such as the Sandmeyer or Gattermann reaction. researchgate.net
In this process, 2,4,5-trifluoroaniline is first treated with a mixture of hydrobromic acid (HBr) and an aqueous solution of sodium nitrite (B80452) (NaNO₂) at low temperatures. This step generates a thermally unstable diazonium salt, 2,4,5-trifluorophenyl diazonium bromide. researchgate.net Subsequently, this intermediate is decomposed in the presence of a copper catalyst, such as copper powder (Gattermann reaction) or copper(I) bromide (Sandmeyer reaction), which facilitates the replacement of the diazonium group with a bromine atom to yield the final product. researchgate.net
Modern and Sustainable Synthetic Approaches
In response to the growing need for greener and safer chemical processes, modern synthetic methodologies have been developed. These approaches often focus on improving reaction control, minimizing waste, and enhancing safety.
Continuous-Flow Microreactor Systems for Controlled Bromination
Continuous-flow microreactors offer a significant advancement over traditional batch processing for the bromination of aromatic compounds. sioc-journal.cn These systems provide superior control over reaction parameters due to their high surface-area-to-volume ratio, which allows for highly efficient heat and mass transfer. researchgate.netmagtech.com.cn
For the synthesis of this compound, a continuous-flow system has been successfully developed using 1,2,4-trifluorobenzene (B1293510) and molecular bromine with ferric bromide (FeBr₃) as a catalyst. researchgate.net A key advantage of this system is the ability to generate the FeBr₃ catalyst in situ from the reaction of bromine with iron. This method is efficient, easy to handle, and allows for the synthesis of the target compound in high yields within minutes. researchgate.net The precise control offered by microreactors minimizes the formation of polybrominated byproducts and ensures a safer handling of hazardous reagents like bromine. researchgate.netrsc.org The use of flow chemistry can also facilitate easier scale-up from laboratory optimization to industrial production. rsc.org
Table of Compounds
| Compound Name |
|---|
| 1,2,4-Trifluorobenzene |
| This compound |
| 2,4,5-Trifluoroaniline |
| Azobisisobutyronitrile (AIBN) |
| Bromine |
| Carbon tetrachloride |
| Chloroform (B151607) |
| Copper |
| Copper(I) bromide |
| Ferric bromide |
| Hydrobromic acid |
| Hydrogen bromide |
| Iron |
Emerging Methods for Introducing Fluorine and Bromine onto Aromatic Scaffolds
The synthesis of halogenated aromatic compounds, including this compound, is continually evolving with the advent of new reagents and catalytic systems. These emerging methods aim to provide milder reaction conditions, greater efficiency, and higher selectivity compared to traditional approaches.
Recent developments in fluorination, for instance, have moved beyond the harsh conditions often required for reactions like the Balz-Schiemann reaction. nih.gov Modern electrophilic fluorinating agents, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), have become widely used due to their stability and ease of handling. mdpi.com Catalysis plays a pivotal role in these modern methods, with transition metals, organocatalysts, and photocatalysts being employed to enhance reaction efficiency and control selectivity. nih.govmdpi.com For example, palladium-catalyzed electrophilic aromatic C-H fluorination has been developed as a novel method for direct fluorination of complex molecules. mpg.de Similarly, silver-catalyzed fluorination of aryl stannanes has demonstrated a broad substrate scope. nih.gov Photoredox and electrochemical fluorination are also powerful, emerging techniques for constructing C-F bonds. mdpi.comresearchgate.net
For bromination, N-bromosuccinimide (NBS) remains a superior reagent to elemental bromine due to its ease of handling. thieme-connect.com The effectiveness of NBS can be significantly enhanced with catalysts. Zirconium tetrachloride (ZrCl₄), a Lewis acid with low toxicity, has been shown to catalyze the bromination of various aromatic compounds with high selectivity under mild conditions. thieme-connect.com This method is applicable to a wide range of aromatic substrates, allowing for the direct introduction of bromine with high regioselectivity. thieme-connect.com Rhodium-catalyzed methods have also been reported for the regioselective bromination of certain aromatic compounds, such as O-phenyl carbamates. rsc.org
Below is a data table summarizing some of these emerging halogenation methods.
| Method | Halogenating Agent | Catalyst/Promoter | Substrate Type | Key Features | Reference |
|---|---|---|---|---|---|
| Palladium-Catalyzed C-H Fluorination | Not specified | Palladium Catalyst | Aromatic C-H bonds | Direct fluorination of complex molecules. | mpg.de |
| Silver-Catalyzed Electrophilic Fluorination | F-TEDA-PF₆ (8) | Ag₂O | Aryl stannanes | Applicable to late-stage fluorination of complex molecules like taxol and strychnine (B123637) derivatives. | nih.gov |
| Lewis Acid-Catalyzed Bromination | N-Bromosuccinimide (NBS) | Zirconium tetrachloride (ZrCl₄) | Activated aromatic compounds (e.g., anisole) | High yield and regioselectivity under mild conditions; low catalyst toxicity. | thieme-connect.com |
| Photocatalytic C-H Fluorination | Not specified | Photocatalyst | Amino acids | Provides direct access to ¹⁸F-fluorinated amino acids under mild conditions. | researchgate.net |
| Dehydroxylative Fluorination | Selectfluor (2) | Ph₂PCH₂CH₂PPh₂/ICH₂CH₂I, ZnBr₂ | Tertiary alcohols | Efficient method for synthesizing tertiary alkyl fluorides from tertiary alcohols. | mdpi.com |
Strategies for Environmentally Benign Synthesis
The principles of green chemistry are increasingly influencing the synthesis of aromatic compounds like this compound. cdnsciencepub.com These strategies focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. A key area of development is the replacement of traditional, often toxic, reagents and solvents with more environmentally friendly alternatives. rsc.org
One significant advancement is the use of hydrogen peroxide as a green oxidant in halogenation reactions. researchgate.netscholaris.ca For instance, the combination of hydrogen peroxide with ammonium (B1175870) halides in aqueous acetic acid provides an effective method for the bromination of activated aromatic heterocycles, with water being the only byproduct. cdnsciencepub.comresearchgate.net This approach offers yields and regioselectivity comparable to traditional methods using N-bromosuccinimide in tetrahydrofuran (B95107). researchgate.netscholaris.ca Similarly, using hydrobromic acid and hydrogen peroxide in solvents like ethanol (B145695) or even without a solvent presents a greener alternative for brominating activated aromatic rings. scholaris.ca
Another eco-friendly approach involves the use of reusable catalysts. Graphene oxide has been explored as a recyclable carbocatalyst for the halogenation of active aromatics using potassium halides and oxone as a green oxidant in methanol. rsc.org This metal-free system allows the catalyst to be recycled multiple times without a significant loss in activity. rsc.org
Process intensification through technologies like microreactors also contributes to greener synthesis. researchgate.net The continuous-flow synthesis of this compound in a microreactor using FeBr₃ as a catalyst has been demonstrated. researchgate.netresearchgate.net This method is efficient, easy to handle, and allows for the rapid production of the target compound in high yields. researchgate.net A patented method for synthesizing this compound also claims to be more environmentally benign by offering a higher yield, lower cost, and simpler process with less pollution compared to existing methods. google.comgoogle.com This process involves the reaction of 1,2,4-trifluorobenzene with liquid bromine using iron powder and a radical initiator in an organic solvent, although the use of chlorinated solvents like carbon tetrachloride or chloroform is noted. google.comgoogle.com
The following table compares traditional and environmentally benign synthesis strategies.
| Aspect | Traditional Method (Example) | Environmentally Benign Strategy | Key Advantages of Green Strategy | Reference |
|---|---|---|---|---|
| Oxidant | Harsh/stoichiometric oxidants | Hydrogen Peroxide (H₂O₂) | Water is the only byproduct, making it a clean oxidant. | researchgate.netscholaris.ca |
| Solvent | Chlorinated solvents (e.g., CCl₄, CHCl₃) | Aqueous acetic acid, ethanol, or solvent-free conditions | Reduces the use of toxic and environmentally harmful solvents. | rsc.orgresearchgate.netscholaris.ca |
| Catalyst | Often stoichiometric or toxic catalysts | Reusable Graphene Oxide | Metal-free, recyclable catalyst reduces waste and cost. | rsc.org |
| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) or HBr/H₂O₂ | NBS is easier and safer to handle; HBr/H₂O₂ is greener. | thieme-connect.comscholaris.ca |
| Process Technology | Batch reaction | Continuous-flow microreactor | Improved safety, efficiency, and scalability. | researchgate.netresearchgate.netresearchgate.net |
Reactivity and Mechanistic Investigations of 1 Bromo 2,4,5 Trifluorobenzene
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a fundamental reaction in organometallic chemistry, enabling the formation of carbon-nucleophiles that can react with various electrophiles. For 1-bromo-2,4,5-trifluorobenzene, this reaction is crucial for introducing new functional groups onto the fluorinated aromatic ring.
Formation of Organomagnesium Intermediates
This compound readily undergoes a bromine-magnesium exchange reaction. When treated with isopropylmagnesium bromide (i-PrMgBr) in tetrahydrofuran (B95107) (THF), it forms the corresponding organomagnesium compound, 2,4,5-trifluorophenylmagnesium bromide. chemicalbook.comchemicalbook.comsigmaaldrich.comamerigoscientific.com This Grignard reagent is a valuable intermediate for creating new carbon-carbon and carbon-heteroatom bonds. For instance, it has been utilized in the synthesis of a chiral β-amino acid derivative through a cobalt-catalyzed coupling reaction with an alkyl halide derived from L-aspartic acid. researchgate.net The formation of this organomagnesium intermediate is a key step in the synthesis of various 3-substituted-2,4,5-trifluorobenzoic acids, which are useful in the development of quinolone antibacterials. lookchem.comsigmaaldrich.com
The general scheme for the formation of the Grignard reagent is as follows:
Reaction of this compound with i-PrMgBr
BrC₆H₂F₃ + i-PrMgBr → F₃C₆H₂MgBr + i-PrBr
This reaction provides a reliable method for generating a nucleophilic trifluorophenyl species that can be used in a variety of subsequent reactions.
Lithiation of Polyfluorobromobenzenes and Solvent Influence
The lithiation of polyfluorobromobenzenes, including this compound, is a powerful tool for their functionalization. However, the outcome of these reactions can be dramatically influenced by the choice of solvent. acs.org A significant solvent effect is observed when comparing reactions performed in diethyl ether (ether) versus tetrahydrofuran (THF). acs.orgresearchgate.net
In many cases, lithiation in diethyl ether leads to cleaner and more selective reactions. uncw.edu For example, the treatment of 1-bromo-2,4-difluorobenzene (B57218) with n-butyllithium (n-BuLi) in THF at low temperatures, followed by trapping the resulting benzyne (B1209423) with furan, leads to a mixture of products. uncw.edu In contrast, conducting similar reactions in diethyl ether often results in higher yields and selectivities. uncw.edu This has been attributed to THF being a poor solvent for some metal-halogen exchange reactions, potentially due to its stronger coordinating ability which can influence the aggregation state and reactivity of the organolithium species. acs.orguncw.eduacgpubs.org
For preparative purposes requiring direct halogen-lithium exchange, it is often recommended to use butyllithium (B86547) in ether to minimize side reactions like autometallation. psu.edu The stability and reactivity of the aryllithium intermediates generated are dependent on both the solvent and the electronic nature of the substituents on the aromatic ring. acgpubs.org
Regioselectivity and Competing Pathways in Halogen-Metal Interconversion
The regioselectivity of halogen-metal exchange in polyhalogenated aromatic compounds is a critical aspect that determines the structure of the final product. In molecules with multiple halogen atoms, the exchange can occur at different positions, leading to a mixture of isomers. The presence of fluorine atoms in this compound influences the acidity of the adjacent protons and the stability of the resulting organometallic species, thereby affecting the regioselectivity.
In some polyfluorobromobenzenes, direct lithiation can compete with halogen-metal exchange. For instance, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in THF can lead to deprotonation at the most acidic position rather than bromine-lithium exchange. psu.edu The most acidic proton is often located between two fluorine atoms. psu.edu
The choice of the organometallic reagent is also crucial. While alkyllithium reagents are commonly used, Grignard reagents can offer different selectivities. acs.org The halogen-metal interconversion is an emblematic reaction of polar organometallic chemistry, and understanding the factors that control its regioselectivity is essential for the targeted synthesis of functionalized polyfluoroaromatic compounds. researchgate.net
Cross-Coupling Transformations
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for these reactions, enabling the introduction of a wide variety of substituents onto the trifluorophenyl scaffold.
Palladium-Catalyzed Coupling Reactions
This compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. 52.86.42nih.govbeilstein-journals.org These reactions typically involve the coupling of the aryl bromide with an organoboron, organotin, organozinc, or alkyne reagent in the presence of a palladium catalyst and a base.
For example, the Suzuki-Miyaura coupling of this compound with an arylboronic acid would yield a polyfluorinated biphenyl (B1667301) derivative. These types of reactions are instrumental in synthesizing complex molecules with applications in materials science and pharmaceuticals. researchgate.netchemimpex.com
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Reactants | Product Type |
| Suzuki-Miyaura | This compound, Arylboronic acid | Polyfluorinated biphenyls |
| Sonogashira | This compound, Terminal alkyne | Aryl-alkynes |
| Buchwald-Hartwig | This compound, Amine | Aryl-amines |
This table provides a generalized overview of potential cross-coupling reactions.
Catalyst Systems and Ligand Effects
The success of palladium-catalyzed cross-coupling reactions heavily relies on the choice of the catalyst system, which includes the palladium source and, crucially, the supporting ligand. The ligand plays a vital role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
For challenging substrates like polyfluoroarenes, the development of efficient catalyst systems is an active area of research. Biarylphosphine ligands, for instance, have shown great promise in promoting C-N cross-coupling reactions with a broad substrate scope and high reactivity. nih.gov A multi-ligand based palladium catalyst system has been reported to effectively catalyze the coupling of a wide array of amines and heteroaryl halides. nih.gov
The selectivity of the coupling reaction can also be controlled by the choice of ligand. In di-halogenated substrates, it is sometimes possible to selectively couple at one position over another by carefully selecting the ligand and reaction conditions. nih.gov The electronic and steric properties of the phosphine (B1218219) ligand are critical in determining the outcome of the reaction. nih.gov
Regiospecificity and Substrate Scope in Fluorinated Systems
The substitution pattern of this compound, with fluorine atoms positioned at C2, C4, and C5 relative to the bromine at C1, dictates the regiospecificity of its reactions. The fluorine atoms exert a strong electron-withdrawing inductive effect, which influences the acidity of the aromatic protons and the susceptibility of the carbon atoms to nucleophilic attack.
In the context of functionalization, the position ortho to the bromine atom (C6) is often the most activated site for deprotonation and subsequent reaction with electrophiles. This is attributed to the combined inductive effects of the adjacent bromine and fluorine atoms. However, the potential for "halogen dance" reactions, where a metalated species isomerizes, can complicate the regiochemical outcome. google.com
The substrate scope for reactions involving this compound is broad, particularly in cross-coupling reactions. For instance, in Suzuki-Miyaura couplings, it can serve as a suitable electrophile. researchgate.netacs.org The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields and selectivity. Studies have explored the coupling of polyfluorinated brominated compounds with various boronic acids, demonstrating the versatility of these substrates in constructing complex fluorinated biaryl structures. acs.org The presence of multiple fluorine atoms can, however, present challenges, and the development of efficient catalytic systems for coupling highly fluorinated compounds is an active area of research. acs.org
Nickel-Catalyzed Reactions and Other Transition Metal Systems
While palladium is a common catalyst for cross-coupling reactions involving aryl halides, nickel-based systems have also proven effective, particularly for reactions with Grignard reagents in Kumada-Tamao-Corriu cross-couplings. researchgate.net These reactions provide a powerful method for forming carbon-carbon bonds. researchgate.net For instance, polymer-bound substituted bromophenols have been shown to undergo Ni(0)-catalyzed cross-coupling with Grignard reagents to produce a variety of substituted phenols. nih.gov Although specific examples detailing the nickel-catalyzed cross-coupling of this compound are not abundant in the provided literature, the general reactivity of bromophenols suggests its potential as a substrate in such transformations.
Palladium-catalyzed reactions of this compound are more widely documented. For example, it participates in Suzuki-Miyaura cross-coupling reactions with various boronic acids to yield polyfluorinated biphenyls. acs.org The choice of phosphine ligand is critical in these reactions to achieve good yields. acs.org Furthermore, this compound has been utilized in Pd-catalyzed oxidative Heck reactions with allyl esters. sigmaaldrich.com The development of catalyst systems that are effective for the direct arylation of polyfluorinated aromatics with a range of aryl halides, including sterically hindered ones, is an ongoing area of research. acs.org
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the aromatic ring in this compound, due to the presence of three fluorine atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions.
In SNAr reactions of polyhalogenated aromatic compounds, the leaving group is not always the heaviest halogen. The high electronegativity of fluorine makes it a powerful activating group for nucleophilic attack, and it can also be displaced as a leaving group. stackexchange.com The rate-determining step in SNAr is typically the initial attack of the nucleophile to form a negatively charged intermediate (Meisenheimer complex). stackexchange.commasterorganicchemistry.com The strong inductive effect of fluorine stabilizes this intermediate, thus accelerating the reaction. stackexchange.com
In the case of this compound, nucleophilic attack can lead to the displacement of either a fluorine atom or the bromine atom. The regioselectivity of the substitution is influenced by the position of the activating fluorine atoms. The fluorine atom at the C4 position is particularly activated towards displacement due to the para-relationship with the bromine atom and the ortho- and meta-relationships with the other fluorine atoms. Research has shown that iterative SNAr can be used to synthesize fluorinated benzophenones, xanthones, acridones, and thioxanthones from reactants like this compound. researchgate.netimpurity.com In these multi-step syntheses, the fluorine atoms are often the ones displaced by various nucleophiles. researchgate.net
The relative reactivity of halogens in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend observed in SN2 reactions. masterorganicchemistry.com This is because the C-F bond is the most difficult to break, but the high electronegativity of fluorine is most effective at stabilizing the intermediate complex, which is the rate-determining step. stackexchange.com
Stereoelectronic effects play a crucial role in directing the outcome of reactions in polyfluorinated systems. These effects arise from the specific spatial arrangement of orbitals and the distribution of electron density within the molecule. In the context of SNAr reactions of this compound, the orientation of the incoming nucleophile and the stabilization of the Meisenheimer complex are governed by stereoelectronic factors.
The strong negative inductive effect of the fluorine atoms significantly polarizes the aromatic ring, creating regions of low electron density that are susceptible to nucleophilic attack. Computational studies on related polyfluorinated benzenes have shown that the energy of the LUMO (Lowest Unoccupied Molecular Orbital) is lowered by the presence of fluorine atoms, making the ring more electrophilic. nih.gov The regioselectivity of nucleophilic attack is often directed to the carbon atom with the most positive electrostatic potential. nih.gov
Furthermore, the geometry of the Meisenheimer complex is influenced by stereoelectronic interactions. The incoming nucleophile attacks the aromatic ring in a trajectory that allows for optimal overlap with the π-system. The stability of the resulting intermediate is enhanced by the ability of the fluorine atoms to withdraw electron density through both the sigma and pi frameworks. The understanding and prediction of these stereoelectronic effects are critical for designing selective synthetic strategies for highly functionalized fluorinated molecules. acs.org
Derivatization Strategies and Functional Group Interconversions
This compound is a versatile starting material for the synthesis of a variety of more complex molecules through derivatization and functional group interconversions.
A significant application of this compound is in the synthesis of substituted 2,4,5-trifluorobenzoic acids. chemicalbook.comlookchem.comfishersci.dksigmaaldrich.com These compounds are valuable intermediates in the preparation of pharmaceuticals, such as quinolone antibacterials. chemicalbook.comlookchem.comfishersci.dk
One common strategy involves a bromine-magnesium exchange reaction to form a Grignard reagent, which can then be carboxylated by reaction with carbon dioxide. sigmaaldrich.comchemicalbook.com This approach allows for the introduction of a carboxylic acid group at the position formerly occupied by the bromine atom.
Alternatively, more complex substituted trifluorobenzoic acids can be synthesized. For example, 3-ethenyl, 3-ethynyl, 3-aryl, and 3-cyclopropyl-2,4,5-trifluorobenzoic acids have been prepared from this compound. chemicalbook.comfishersci.dksigmaaldrich.comresearchgate.net These syntheses often involve a multi-step sequence, which may include the initial formation of an organometallic species from this compound, followed by cross-coupling reactions and subsequent carboxylation. A patent describes a four-step synthesis of 6-methyl-2,4,5-trifluorobenzoic acid starting from this compound, which involves reactions with butyllithium, trimethylsilyl (B98337) chloride, methyl trifluoromethanesulfonate, and carbon dioxide. google.com
The following table provides a summary of some substituted trifluorobenzoic acids synthesized from this compound.
| Substituent at C3 | Resulting Acid | Reference(s) |
| Ethenyl | 3-Ethenyl-2,4,5-trifluorobenzoic acid | chemicalbook.comfishersci.dksigmaaldrich.comresearchgate.net |
| Ethynyl | 3-Ethynyl-2,4,5-trifluorobenzoic acid | chemicalbook.comfishersci.dksigmaaldrich.comresearchgate.net |
| Aryl | 3-Aryl-2,4,5-trifluorobenzoic acid | chemicalbook.comfishersci.dksigmaaldrich.comresearchgate.net |
| Cyclopropyl (B3062369) | 3-Cyclopropyl-2,4,5-trifluorobenzoic acid | chemicalbook.comfishersci.dksigmaaldrich.comresearchgate.net |
| Methyl (at C6) | 6-Methyl-2,4,5-trifluorobenzoic acid | google.com |
These derivatization strategies highlight the utility of this compound as a key building block for accessing a wide range of functionalized fluorinated aromatic compounds.
Introduction of Ethenyl, Ethynyl, Aryl, and Cyclopropyl Moieties
The bromine atom in this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups. These transformations are fundamental in constructing more complex molecules, particularly for applications in pharmaceuticals and materials science. ontosight.ai The compound is a known precursor for the synthesis of 3-ethenyl, 3-ethynyl, 3-aryl, and 3-cyclopropyl-2,4,5-trifluorobenzoic acids. sigmaaldrich.comchemicalbook.comresearchgate.net
Ethenyl Group (Vinylation)
The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, is a primary method for introducing an ethenyl (vinyl) group. organic-chemistry.org While specific examples detailing the Heck reaction with this compound are not abundant in the provided literature, the general mechanism is well-established for aryl bromides. beilstein-journals.orgresearchgate.net The reaction typically involves a palladium catalyst, a base, and often a phosphine ligand to facilitate the catalytic cycle. organic-chemistry.orgbeilstein-journals.org
Ethynyl Group (Alkynylation)
The Sonogashira coupling is the standard method for attaching terminal alkynes to aryl halides. organic-chemistry.orglibretexts.org This reaction utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org The reactivity of the aryl halide is a key factor, with the C-Br bond in this compound being sufficiently reactive for this transformation. wikipedia.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts. libretexts.org
Aryl Group (Arylation)
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between aryl halides and arylboronic acids. acs.org Research has demonstrated the successful application of Suzuki coupling to this compound for the synthesis of polyfluorinated biphenyls. For instance, the reaction with (3,4,5-trifluorophenyl)boronic acid, catalyzed by a palladium complex with a specific phosphine ligand (CyJohnPhos), proceeds in high yield. acs.org The choice of base and catalyst system is crucial for minimizing side reactions like homocoupling. acs.org Other cross-coupling reactions like the Stille coupling, which uses organotin reagents, are also applicable for the arylation of polyfluoroaromatic compounds. smolecule.comfluorine1.ru
Cyclopropyl Group (Cyclopropylation)
The introduction of a cyclopropyl moiety can be achieved via Negishi cross-coupling. researchgate.net This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. The use of cyclopropylzinc bromide in a Negishi reaction with functionalized aryl halides has been shown to be an efficient method for synthesizing aryl-cyclopropanes. researchgate.net This methodology is noted as a route to 3-cyclopropyl-2,4,5-trifluorobenzoic acid from this compound. chemicalbook.comresearchgate.net
Table 1: Cross-Coupling Reactions of this compound
| Moiety Introduced | Reaction Name | Typical Reagents & Catalysts | Product Type | Yield | Reference(s) |
| Aryl | Suzuki-Miyaura Coupling | (3,4,5-trifluorophenyl)boronic acid, Pd₂(dba)₃, CyJohnPhos, K₂CO₃ | 2,3',4,4',5,5'-Hexafluoro-1,1'-biphenyl | 72% | acs.org |
| Ethenyl | Heck Reaction | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., TEA), Phosphine ligand | 1-Ethenyl-2,4,5-trifluorobenzene derivative | - | organic-chemistry.orgbeilstein-journals.org |
| Ethynyl | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Amine base | 1-Ethynyl-2,4,5-trifluorobenzene derivative | - | organic-chemistry.orgwikipedia.org |
| Cyclopropyl | Negishi Coupling | Cyclopropylzinc bromide, Pd or Ni catalyst | 1-Cyclopropyl-2,4,5-trifluorobenzene derivative | - | researchgate.net |
Other Mechanistic Pathways
Beyond the well-established organometallic cross-coupling reactions, this compound can participate in other mechanistic pathways, including those involving radical intermediates. These alternative routes are of growing interest for forging new bonds under different reaction paradigms.
Radical Reactions and Photoredox Catalysis in Fluorinated Aromatics
The involvement of radical species in reactions with halogenated aromatics is a known phenomenon. For instance, the synthesis of this compound itself from 1,2,4-trifluorobenzene (B1293510) and bromine can be facilitated by a radical initiator like azobisisobutyronitrile (AIBN), indicating the viability of radical pathways. google.com
In recent years, photoredox catalysis has emerged as a powerful tool for activating challenging chemical bonds under mild conditions. nih.govacs.org This methodology uses light-absorbing catalysts to generate highly reactive radical ions from stable precursors. acs.org These excited-state species can possess exceptionally high redox potentials, enabling the activation of otherwise inert substrates like polyfluorinated arenes. nih.gov
While direct photoredox reactions with this compound are not explicitly detailed in the provided sources, the principles have been demonstrated on structurally similar compounds. For example, potent photoredox catalysts have been used for the C-H amination of challenging substrates like fluorobenzenes and trifluorotoluene. unipd.it Electrochemically-mediated photoredox catalysis (e-PRC) can generate highly oxidizing photoexcited radical cations capable of activating electron-deficient aromatics, including 1,2,4-trifluorobenzene, for subsequent reactions. nih.govunipd.it These methods rely on the generation of an excited radical species that can engage in either an electron transfer or energy transfer process with the substrate to initiate a reaction. nih.gov Given the electron-deficient nature of the this compound ring, these photoredox strategies represent a promising, albeit less explored, avenue for its functionalization. acs.org
Table 2: Radical and Photoredox-Relevant Reactions for Fluorinated Aromatics
| Reaction Type | Substrate(s) | Reagents/Conditions | Key Intermediate/Catalyst | Application | Reference(s) |
| Radical Bromination | 1,2,4-Trifluorobenzene, Br₂ | Iron powder, Azobisisobutyronitrile (AIBN), Heat | Bromine radical (Br•) | Synthesis of this compound | google.com |
| Photoredox C-H Amination | Trifluorotoluene, Pyrazole | Tris(p-substituted)biarylaminium radical cation, 400 nm LED, Acetic acid | Photoexcited triarylamine radical cation (TPA•⁺) | C-H Functionalization | |
| Electrochemically-Mediated Photoredox Catalysis (e-PRC) | 1,2,4-Trifluorobenzene | Organic photocatalyst, Electrochemical cell, Light | Excited organic radical anion (PC•⁻) | Activation of electron-deficient arenes | nih.govunipd.it |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including halogenated aromatic compounds. For 1-Bromo-2,4,5-trifluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of its structure. The natural abundance and high sensitivity of the ¹⁹F nucleus make it particularly valuable for analyzing fluorinated compounds. wikipedia.orgpupiq.net
High-resolution 1D NMR spectra are fundamental for the initial structural verification of this compound.
¹H NMR: The proton NMR spectrum is relatively simple, showing two distinct signals in the aromatic region for the two non-equivalent hydrogen atoms (H-3 and H-6). These signals appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms. chemicalbook.comoxinst.com
¹³C NMR: The ¹³C NMR spectrum displays six distinct resonances corresponding to the six carbon atoms of the benzene (B151609) ring. The chemical shifts are significantly influenced by the attached substituents (Br and F). The carbon atoms bonded to fluorine exhibit characteristic splitting patterns due to C-F coupling. chemicalbook.commagritek.com
¹⁹F NMR: The ¹⁹F NMR spectrum is the most informative for this compound. Due to the asymmetric substitution pattern, the three fluorine atoms at positions 2, 4, and 5 are chemically non-equivalent, resulting in three distinct signals. pupiq.netazom.com Each signal presents as a complex multiplet due to ¹⁹F-¹⁹F and ¹⁹F-¹H spin-spin coupling, providing crucial information about the relative positions of the substituents. pupiq.netazom.com
Table 1: Representative NMR Spectroscopic Data for this compound Note: Chemical shifts (δ) are reported in ppm and coupling constants (J) in Hz. Data can vary slightly depending on the solvent and instrument frequency.
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constants (J) | Assignment |
| ¹H | ~7.75 | ddd (doublet of doublet of doublets) | J ≈ 9.0, 6.5, 2.0 Hz | H-6 |
| ¹H | ~7.35 | ddd (doublet of doublet of doublets) | J ≈ 9.0, 7.5, 2.5 Hz | H-3 |
| ¹⁹F | ~ -118 | m (multiplet) | - | F-2 |
| ¹⁹F | ~ -135 | m (multiplet) | - | F-4 |
| ¹⁹F | ~ -140 | m (multiplet) | - | F-5 |
| ¹³C | Varies | (d, t, etc. due to C-F coupling) | - | 6 distinct signals |
While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and differentiating between isomers, such as this compound and 5-Bromo-1,2,3-trifluorobenzene. pupiq.netazom.com
COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments establish the coupling network between the two protons on the ring, confirming their spatial proximity.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal long-range couplings (typically over 2-3 bonds) between ¹H and ¹³C nuclei. This is crucial for assigning the quaternary (non-protonated) carbons, including those bonded to the bromine and fluorine atoms, by observing their correlations to the ring protons. magritek.com
¹⁹F-¹⁹F COSY: This technique can be used to map the coupling relationships between the different fluorine nuclei, helping to confirm their relative positions on the aromatic ring.
For instance, the presence of three distinct ¹⁹F resonances immediately distinguishes this compound from its isomer 5-Bromo-1,2,3-trifluorobenzene, which shows only two ¹⁹F signals due to molecular symmetry. pupiq.netazom.comqd-europe.com 2D NMR provides the detailed connectivity map to confirm the 1,2,4,5-substitution pattern.
The chemical shifts and coupling constants in trifluorobenzene derivatives are highly sensitive to the electronic effects and positions of the substituents.
Chemical Shifts: The electron-withdrawing nature of fluorine atoms generally causes deshielding, shifting the signals of nearby nuclei to a higher frequency (downfield) in both ¹H and ¹³C NMR. The precise chemical shift of each nucleus is a cumulative effect of all substituents on the ring. nih.govnih.gov In ¹⁹F NMR, the chemical shift dispersion is vast, making it highly sensitive to the local chemical environment. wikipedia.orgnih.gov
Coupling Constants (J): The magnitude of the spin-spin coupling constants provides critical structural information.
¹H-¹H Coupling: The coupling between the two protons (³JHH) is typically in the range of 7-10 Hz for ortho protons, which is not applicable here. The observed coupling is a meta-coupling (⁴JHH).
¹H-¹⁹F Coupling: Coupling occurs over several bonds. Ortho (³JHF), meta (⁴JHF), and para (⁵JHF) couplings are all observed and have characteristic ranges that help in assigning the structure.
¹⁹F-¹⁹F Coupling: Similar to ¹H-¹⁹F coupling, F-F couplings are observed over multiple bonds and are often larger than H-H couplings. wikipedia.org The analysis of these JFF values is instrumental in determining the substitution pattern on the benzene ring. acs.org
A detailed analysis of the complex splitting patterns, informed by the expected ranges for different types of coupling, allows for a complete assignment of the structure. For this compound, the Hamiltonian parameters, including chemical shifts and effective coupling constants, have been precisely determined in specialized NMR studies. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and elemental composition of a compound and to assess its purity.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of this compound. The compound has a molecular formula of C₆H₂BrF₃. nih.govnist.gov
A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity for the molecular ion [M]⁺ and [M+2]⁺, separated by two mass units. For C₆H₂BrF₃, these peaks appear at m/z 210 and 212 (for the nominal mass). nih.govnist.gov HRMS can measure these masses with high precision (e.g., to four or more decimal places), allowing the calculated exact mass for C₆H₂⁷⁹BrF₃ (209.9292 Da) to be distinguished from other possible formulas with the same nominal mass, thus confirming the molecular formula unequivocally. nih.gov
Table 2: HRMS Data for this compound
| Isotopic Formula | Calculated Exact Mass (Da) | Observed m/z |
| C₆H₂⁷⁹BrF₃ | 209.92920 | ~209.9292 |
| C₆H₂⁸¹BrF₃ | 211.92715 | ~211.9272 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of this compound and to identify any potential impurities. cphi-online.comvwr.com
In a GC-MS analysis, the sample is vaporized and passed through a long capillary column (the GC part). Compounds are separated based on their boiling points and interactions with the column's stationary phase. This compound will elute at a specific retention time. As the compound exits the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting mass spectrum serves as a chemical "fingerprint."
The mass spectrum shows the molecular ion peaks ([M]⁺ at m/z 210 and [M+2]⁺ at m/z 212) and a series of fragment ions. nist.govchemicalbook.com Common fragmentation patterns for this molecule include the loss of the bromine atom ([M-Br]⁺) or fluorine atoms. The fragmentation pattern, along with the retention time, provides a very high degree of confidence in the compound's identity. Purity is determined by integrating the area of the primary peak and comparing it to the areas of any other peaks corresponding to impurities. vwr.com
X-ray Diffraction (XRD) for Solid-State Structure Determination of Derivatives
While this compound is a liquid at room temperature, its derivatives are frequently synthesized as solid materials for various applications, including the development of pharmaceuticals and liquid crystals. chemicalbook.com Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement, bond lengths, and bond angles of these crystalline derivatives in the solid state.
The process involves synthesizing a derivative of this compound and then growing a single crystal suitable for XRD analysis. For example, derivatives can be prepared through reactions such as Br-Mg exchange followed by reaction with an electrophile, or through coupling reactions. sigmaaldrich.com Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to solve the crystal structure. This technique has been used to establish the structures of numerous complex derivatives of related bromo- and fluoro-substituted benzene compounds, confirming their molecular connectivity and stereochemistry.
Table 3: Examples of Bromo-Fluorobenzene Derivatives Studied by X-ray Diffraction
| Derivative Type | Purpose of Structural Analysis | Reference |
|---|---|---|
| Tris(ferrocenyl)arene-based gold(I) complexes | To confirm the molecular structure and coordination geometry in redox-switchable catalysts. | nih.gov |
| Dibenzobromolium salts | To establish bond distances and angles for the halogen atoms in cyclic diarylhalonium salts. | chemicalbook.com |
| C7/C8-cyclitols and C7N-aminocyclitols | To confirm the structure of complex organic molecules synthesized from fluorinated precursors. | frontiersin.org |
This structural information is crucial for understanding structure-property relationships and for the rational design of new materials.
Computational and Theoretical Investigations of 1 Bromo 2,4,5 Trifluorobenzene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of molecules. By approximating the exchange-correlation energy, DFT methods like B3LYP can provide a balance of computational cost and accuracy for predicting a variety of molecular properties.
The first step in most computational studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. For 1-Bromo-2,4,5-trifluorobenzene, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good description of electron distribution.
DFT calculations are instrumental in predicting spectroscopic parameters, which aids in the interpretation of experimental spectra. For this compound, this includes nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman).
A study involving quantum state tomography utilized this compound oriented in a liquid crystal and reported the Hamiltonian parameters, including chemical shifts and effective coupling constants, which are fundamental to its NMR spectrum. researchgate.net
| Parameter | Value (Hz) |
|---|---|
| Chemical Shift (H-3) | -1521.8 |
| Chemical Shift (H-6) | -1623.5 |
| Chemical Shift (F-2) | 15888.6 |
| Chemical Shift (F-4) | 18408.8 |
| Chemical Shift (F-5) | 16819.1 |
| J+2D (H3-H6) | -1.2 |
| J+2D (H3-F2) | 177.3 |
| J+2D (H6-F5) | 181.7 |
Furthermore, theoretical calculations can predict the vibrational frequencies corresponding to IR and Raman spectra. researchgate.net Although a specific computational vibrational analysis for this compound is not detailed in the literature, the methodology involves calculating the second derivatives of the energy with respect to atomic displacements. The resulting theoretical spectrum is often scaled to correct for anharmonicity and limitations in the computational method, allowing for a direct comparison with experimental spectra available on databases like PubChem. nih.gov
The electronic properties of a molecule govern its reactivity and optical characteristics. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability.
A computational study investigating descriptors for reduction reactions calculated the LUMO energy for this compound using DFT methods. unl.edu
| Property | Value | Method | Reference |
|---|---|---|---|
| LUMO Energy | -0.073 eV | DFT/B3LYP/6-311++g(d,p) | unl.eduscispace.com |
A small HOMO-LUMO gap suggests that a molecule is more polarizable and will have higher chemical reactivity. nih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable tool, illustrating the charge distribution on the molecule's surface. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the electron-withdrawing fluorine and bromine atoms would create a significant positive potential on the carbon atoms of the ring and on the hydrogen atoms, while the regions around the electronegative halogen atoms would exhibit negative potential. researchgate.net
Quantum Chemical Studies
Beyond DFT, other quantum chemical methods provide deeper insights into the bonding and stability of molecules.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular delocalization and hyperconjugative interactions. It examines the interactions between filled (donor) and vacant (acceptor) orbitals and calculates the stabilization energy (E(2)) associated with these interactions. A higher E(2) value indicates a stronger interaction.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their respective energies. For a planar and relatively rigid molecule like this compound, there are no significant rotatable bonds that would lead to distinct, isolable conformers. The molecule's structure is largely fixed, with its primary degrees of freedom being vibrations.
Therefore, a detailed conformational analysis or a potential energy surface (PES) scan, which is typically performed for molecules with flexible side chains or rotatable groups, is of limited relevance. researchgate.net The computational focus for this type of aromatic compound is primarily on its electronic and spectroscopic properties derived from its single, stable ground-state geometry.
Investigation of Intermolecular Interactions
The study of intermolecular interactions is crucial for understanding the solid-state properties of molecular crystals, including their packing arrangements and polymorphism. For halogenated benzene (B151609) derivatives like this compound, a variety of noncovalent forces are at play, dictating their supramolecular architecture.
A significant and powerful noncovalent interaction observed in fluorinated systems is the perfluoroaryl-aryl interaction, which is a key subset of π-hole⋯π bonding. researcher.life This attractive stacking interaction occurs between an electron-deficient perfluoroaryl ring and an electron-rich aryl group. The high electronegativity of fluorine atoms in a perfluoroaryl system withdraws electron density from the aromatic ring, creating a region of positive electrostatic potential, or a "π-hole," above and below the plane of the ring. mostwiedzy.placs.org This positive region can then interact favorably with the electron-rich π-cloud of a standard aryl ring.
This interaction is notably stronger than typical aryl-aryl stacking interactions. For instance, the interaction energy of a hexafluorobenzene-benzene complex has been calculated to be approximately -5.6 kcal/mol, which is comparable in strength to a conventional O-H⋯O hydrogen bond in a water dimer. aip.org These interactions play a dominant role in the formation of solid-state structures, often leading to columnar arrangements in crystals. aip.org
In the context of systems related to this compound, studies on co-crystals of various aromatic compounds with perfluorinated molecules like hexafluorobenzene (B1203771) (hfb) have demonstrated the power of these interactions. The introduction of a perfluorinated component frequently directs the molecular self-assembly, inducing the formation of layered structures and altering or even breaking existing hydrogen bond networks to accommodate the more favorable π–π stacking. mostwiedzy.placs.org X-ray diffraction studies have revealed that the distance between the centroid of a perfluoroaryl ring and the plane of an interacting aryl ring is typically in the range of 3.29 to 3.35 Å. mostwiedzy.pl
The table below summarizes key characteristics of perfluoroaryl-aryl interactions derived from studies of related systems.
| Interacting Pair Example | Interaction Type | Key Geometric Feature | Typical Interaction Distance (Centroid to Plane) | Reference |
| Hexafluorobenzene & Benzene | π-hole⋯π | Co-facial stacking | ~3.3 Å | aip.org |
| Hexafluorobenzene & Quinoline derivative | π-hole⋯π | Slightly offset co-facial stacking | 3.34 Å | acs.org |
| Pentafluorobenzoic acid & Amide derivative | π-hole⋯π | Dihedral angle of ~6.5° between rings | 3.35 Å | mostwiedzy.pl |
Crystal Structure Prediction (CSP) has emerged as a powerful computational tool to explore the potential solid-state forms (polymorphs) of organic molecules before their experimental discovery. nih.govrsc.org The challenge of CSP lies in navigating a vast search space of possible crystal packings and accurately ranking the thermodynamic stability of the predicted structures. nih.gov For molecules like bromotrifluorobenzenes, CSP methods typically employ a hierarchical approach, starting with a broad search using computationally inexpensive force fields, followed by refinement of the most promising candidates with more accurate but costly methods like dispersion-corrected Density Functional Theory (DFT). nih.gov
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. While thermodynamics governs the relative stability of polymorphs, crystallization is often under kinetic control, meaning that a metastable form may be more readily obtained than the most stable one. nih.gov CSP often predicts a larger number of thermodynamically viable structures than are observed experimentally, a phenomenon attributed in part to the complexities of nucleation and crystal growth kinetics. nih.gov
In studies of structurally related brominated tetrafluorobenzenes, it has been shown that various weak noncovalent interactions, including C–Br···N halogen bonds, C–H···N hydrogen bonds, and a variety of contacts involving fluorine (F···F, F···C, F···H), play a crucial role in defining the crystal architecture. acs.org For example, in the co-crystal of 1-bromo-2,3,5,6-tetrafluorobenzene (B75777) with acetonitrile, both C–Br···N halogen bonds and C–H···N hydrogen bonds are formed, leading to complex trimeric structures. acs.org The competition and cooperation between these different interaction types are key to the resulting supramolecular assembly.
Furthermore, disorder within the crystal lattice is a known phenomenon for substituted fluorobenzenes. In the crystal structure of a bromotetrafluorobenzene derivative, disorder was observed where the bromo and trifluoromethyl substituents were superimposed and interchangeable at certain lattice sites. acs.org Such disorder can be influenced by the intermolecular interactions present; for instance, the formation of a strong C–Br···N interaction can lead to a more ordered arrangement in one part of the structure. acs.org
The table below outlines the types of intermolecular interactions and structural features observed in the crystal structures of related bromofluorobenzene systems.
| Compound/System | Interaction Types Observed | Key Structural Features | Reference |
| 1-Bromo-2,3,5,6-tetrafluorobenzene / Acetonitrile | C–Br···N, C–H···N | Formation of heteromolecular trimers | acs.org |
| 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | C–Br···N, F···F, F···C, F···H | Positional disorder of -Br and -CF3 groups | acs.org |
Strategic Applications of 1 Bromo 2,4,5 Trifluorobenzene Derivatives in Advanced Materials and Medicinal Chemistry
Pharmaceutical and Medicinal Chemistry Applications
The trifluorobenzene scaffold is a key building block in the development of novel therapeutic agents. Its incorporation into drug candidates can significantly influence their pharmacological properties, making it a valuable tool for medicinal chemists.
Synthesis of Fluorinated Drug Candidates
1-Bromo-2,4,5-trifluorobenzene is a vital intermediate in the synthesis of various pharmaceuticals. datainsightsmarket.comchemimpex.com It is particularly important in the creation of quinolone antibacterial agents, which are essential for combating bacterial infections. trea.comlookchem.com The compound's derivatives are also used as intermediates in the synthesis of drugs like sitagliptin (B1680988), a treatment for type 2 diabetes, and various antimicrobial drugs including ciprofloxacin, moxifloxacin, and gatifloxacin. trea.com
The synthesis of fluorinated drug candidates often involves leveraging the reactivity of the bromine and fluorine atoms on the this compound ring. For instance, it can undergo a Br-Mg exchange reaction to form an organomagnesium compound, a versatile reagent in organic synthesis. sigmaaldrich.comchemicalbook.com This reactivity allows for the construction of complex molecular architectures necessary for therapeutic activity. For example, it has been used in the synthesis of fluorinated benzophenones, which are precursors to other important chemical structures. researchgate.net
Role of Fluorine Incorporation in Modulating Pharmacological Properties
Key effects of fluorine incorporation include:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic breakdown by enzymes. acs.orgalfa-chemistry.com This can prolong the drug's presence in the body, increasing its therapeutic effect. alfa-chemistry.com
Increased Lipophilicity: The addition of fluorine can increase a molecule's ability to pass through cell membranes, which is crucial for reaching its target site within the body. scispace.comalfa-chemistry.com This enhanced absorption can lead to greater bioavailability and potency. alfa-chemistry.com
Improved Binding Affinity: Fluorine atoms can participate in various non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can improve how strongly a drug binds to its target protein or enzyme. researchgate.net This can lead to increased efficacy and selectivity.
Blocking Metabolic Oxidation: Placing a fluorine atom at a site on a molecule that is susceptible to metabolic oxidation can prevent this breakdown, thereby increasing the drug's half-life. mdpi.com
The strategic placement of fluorine atoms, often guided by the trifluorobenzene scaffold, allows for the fine-tuning of these properties to optimize a drug's performance. biosolveit.de
Development of Novel Therapeutic Agents Utilizing Trifluorobenzene Scaffolds
The trifluorobenzene scaffold serves as a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. mdpi.com This versatility makes it a valuable starting point for the development of new drugs for a wide range of diseases. mdpi.com
By modifying the substituents on the trifluorobenzene ring, medicinal chemists can create libraries of related compounds and screen them for activity against various diseases. This approach, known as scaffold-based drug design, can accelerate the discovery of new therapeutic agents. biosolveit.dearxiv.org The unique properties of the trifluorobenzene scaffold, imparted by the fluorine atoms, make it a particularly attractive platform for developing novel drugs with improved efficacy and safety profiles. mdpi.com
Agrochemical Development
Similar to its role in pharmaceuticals, this compound is a key building block in the agrochemical industry. The incorporation of fluorine into pesticides has led to significant advancements in crop protection. nih.gov
Intermediate in the Synthesis of Herbicides, Insecticides, and Fungicides
This compound and its derivatives are used as intermediates in the synthesis of a variety of agrochemicals, including herbicides, insecticides, and fungicides. trea.comchemimpex.com The presence of the trifluorophenyl group is a common feature in many successful agrochemicals. sci-hub.se For example, fluorinated pyrazoles have shown significant insecticidal activity. nih.gov The splicing of active substructures, a common strategy in pesticide development, has led to the creation of novel fungicides and herbicide safeners based on phenylpyrimidine structures. acs.org
Impact of Fluorine on Agrochemical Efficacy and Environmental Fate
The introduction of fluorine into agrochemicals can have a profound impact on their performance and environmental behavior. ccspublishing.org.cnresearchgate.net
Key impacts of fluorine on agrochemicals:
Enhanced Efficacy: Fluorine can increase the biological activity of a pesticide, often leading to the need for lower application rates. sci-hub.se This is due to factors such as increased lipophilicity, which aids in transport through plant and insect cuticles, and improved binding to the target site. sci-hub.se
Increased Volatility: In some cases, particularly for insecticides, increased volatility due to fluorination can be an advantageous property. sci-hub.se
Environmental Persistence: The strength of the carbon-fluorine bond contributes to the stability of fluorinated compounds in the environment. researchgate.net While this can enhance their effectiveness, it also raises concerns about their persistence and potential for long-term environmental impact. researchgate.nettaylorandfrancis.com
Influence on Degradation: The presence of fluorine can influence how an agrochemical breaks down in the soil and is metabolized by plants and target pests. researchgate.net
The strategic use of fluorine, often introduced via intermediates like this compound, is a key strategy in the development of modern, effective, and more sustainable agrochemicals. nih.govnumberanalytics.com
Advanced Materials Science
The unique arrangement of fluorine and bromine atoms on the benzene (B151609) ring of this compound makes it a valuable building block in the synthesis of advanced materials. Its derivatives are integral to the development of materials with superior performance characteristics, including enhanced thermal stability, chemical resistance, and specific electronic properties. These attributes are highly sought after in the aerospace, automotive, and electronics industries. datavagyanik.com
Precursor for High-Performance Polymers and Coatings
Derivatives of this compound are crucial starting materials for a variety of high-performance polymers and coatings. The presence of the trifluorophenyl group in the polymer backbone imparts desirable properties such as high thermal stability, chemical inertness, and hydrophobicity. chemimpex.com
One significant application is in the synthesis of fluorinated poly(arylene ether)s (PAEs). These polymers are created through nucleophilic aromatic substitution reactions where the activated fluorine atoms on derivatives of this compound are displaced by phenoxide monomers. The resulting PAEs exhibit excellent thermal and oxidative stability, low dielectric constants, and good mechanical properties. For instance, crosslinked poly(arylene ether)s containing polyhedral oligomeric silsesquioxane (POSS) in the main chain, derived from related decafluorodiphenyl monomers, have shown low dielectric constants and strong resistance to chemical solutions. mdpi.com
The versatility of this compound allows for the creation of a wide array of polymers. By selecting appropriate co-monomers and reaction conditions, polymers with tailored properties can be synthesized to meet the demands of specific applications, from specialty coatings for harsh environments to advanced composites for the aerospace industry. datavagyanik.comchemimpex.com
Table 1: Properties of High-Performance Polymers Derived from Fluorinated Monomers
| Polymer Type | Key Monomer Derivative | Notable Properties | Potential Applications |
|---|---|---|---|
| Fluorinated Poly(arylene ether)s (PAEs) | Decafluorobiphenyl derivatives | High thermal stability, low dielectric constant, chemical resistance. mdpi.com | Microelectronics, aerospace components. datavagyanik.com |
| Crosslinked Fluorinated PAEs with POSS | Diphenol POSS and decafluorodiphenyl monomers | Excellent processability, low dielectric loss, good hydrophobicity. mdpi.com | Semiconductors, integrated circuits. mdpi.com |
Application in Electronics: Liquid Crystal Displays (LCDs), Organic Light-Emitting Diodes (OLEDs), Semiconductors
The electronics industry extensively utilizes materials derived from this compound due to their unique electro-optical properties. The trifluorinated phenyl moiety is a common structural feature in molecules designed for advanced electronic devices. datavagyanik.com
Liquid Crystal Displays (LCDs): this compound is a key intermediate in the synthesis of liquid crystals. lookchem.comchemicalbook.comfishersci.dk The incorporation of the 2,4,5-trifluorophenyl group into liquid crystal molecules can influence properties such as dielectric anisotropy, viscosity, and nematic phase range. tandfonline.comgoogleapis.com For example, three-ring derivatives like trans-4-n-alkyl-4′-(2,3,4-trifluorophenyl)bicyclohexanes exhibit broad nematic phases and low viscosity, which are beneficial for improving the switching times in active matrix displays. tandfonline.com The synthesis of novel ferroelectric nematic liquid crystals, which possess extraordinarily high dielectric constants, has also been achieved using trifluorophenyl-containing building blocks. acs.org
Organic Light-Emitting Diodes (OLEDs): In the field of OLEDs, derivatives of this compound are used to construct emitter and host materials. The fluorine atoms can tune the electronic properties of the molecule, influencing the emission color and efficiency of the device. Research has shown the development of color-tuneable white and exciplex-based sky-blue OLEDs using derivatives synthesized from related fluorinated benzenes. rsc.org The strategic placement of fluorinated phenyl groups can lead to materials with high thermal stability and desirable charge transport properties, crucial for the performance and longevity of OLED devices. rsc.org
Semiconductors: Fluorinated compounds derived from this compound are also important in the development of organic semiconductors. These materials are used as dielectric layers in microelectronics. datavagyanik.com The low dielectric constant of fluorinated polymers helps to reduce power consumption and signal delay in integrated circuits, while their thermal stability ensures reliability under operating conditions. datavagyanik.commdpi.com
Table 2: Application of this compound Derivatives in Electronics
| Electronic Application | Specific Derivative/Molecule Type | Function/Advantage | Reference |
|---|---|---|---|
| Liquid Crystal Displays (LCDs) | Trifluorobenzene derivatives | Provides good stability and a large positive dielectric anisotropy. | googleapis.com |
| Organic Light-Emitting Diodes (OLEDs) | Carbazolyl-substituted phenylpyridines | Act as Thermally Activated Delayed Fluorescence (TADF) emitters for high-efficiency OLEDs. | rsc.org |
| Semiconductors | Fluorinated monomers and polymers | Serve as dielectric layers in microelectronics. | datavagyanik.com |
Development of Specialty Chemicals with Enhanced Thermal and Chemical Resistance
The inherent stability of the carbon-fluorine bond is leveraged in the creation of specialty chemicals with exceptional resistance to heat and chemical attack. Derivatives of this compound serve as foundational molecules for this purpose. chemimpex.com The introduction of the trifluorophenyl group into other chemical structures can significantly enhance their performance in demanding environments. datavagyanik.comchemimpex.com
These specialty chemicals find use in a variety of industrial applications, including the formulation of high-performance lubricants, hydraulic fluids, and heat transfer fluids that must operate under extreme temperatures and pressures. Their chemical inertness also makes them suitable for use as chemically resistant seals, gaskets, and liners in chemical processing equipment. The hydrophobic nature imparted by the fluorine atoms is beneficial in applications requiring moisture resistance. chemimpex.com
Conclusion and Future Research Directions
Summary of Current Research Advancements
Recent research has solidified the role of 1-bromo-2,4,5-trifluorobenzene as a important building block in organic synthesis. chemimpex.com It is widely used as an intermediate in the production of pharmaceuticals, agrochemicals, and liquid crystals. lookchem.comontosight.ai For instance, it is a key component in the synthesis of quinolone antibacterial agents. lookchem.com The compound's utility stems from its ability to undergo various chemical transformations, particularly reactions that form carbon-carbon and carbon-heteroatom bonds. ontosight.ai
Key reactions involving this compound include:
Grignard Reactions: It readily forms an organomagnesium compound through a bromine-magnesium exchange reaction, which can then be used in various coupling reactions. sigmaaldrich.comacs.org
Synthesis of Benzoic Acids: It has been instrumental in the synthesis of several trifluorobenzoic acid derivatives, such as 3-ethenyl, 3-ethynyl, 3-aryl, and 3-cyclopropyl-2,4,5-trifluorobenzoic acids. sigmaaldrich.comsigmaaldrich.com
Cross-Coupling Reactions: It participates in cobalt-catalyzed cross-coupling reactions, as demonstrated in the synthesis of impurities of the antidiabetic drug sitagliptin (B1680988). acs.org
Nucleophilic Aromatic Substitution: The fluorine atoms on the benzene (B151609) ring are susceptible to nucleophilic attack, allowing for the introduction of various functional groups. This has been utilized in the synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones. researchgate.net
A notable development is the use of microreactors for the continuous-flow synthesis of 2,4,5-trifluorobromobenzene, offering an efficient and easily manageable procedure. researchgate.net
Unexplored Reactivity and Green Chemistry Approaches
While significant progress has been made, the full reactive potential of this compound remains to be unlocked. Future research should focus on exploring novel transformations and developing more environmentally friendly synthetic methods.
The development of greener alternatives for bromination reactions is an active area of research. researchgate.net While molecular bromine is cost-effective, its hazardous nature necessitates the exploration of safer options like photochemical brominations with N-bromosuccinimide or the in-situ generation of metal bromides. researchgate.net
Continuous-flow chemistry presents a promising avenue for safer and more controlled reactions involving hazardous reagents like elemental halogens. researchgate.net The successful application of a microflow system for the synthesis of 2,4,5-trifluorobromobenzene highlights the potential of this technology. researchgate.net Further investigation into optimizing these systems and expanding their application to other reactions involving this compound is warranted.
Potential for Asymmetric Synthesis and Chiral Fluorinated Compounds
The synthesis of chiral fluorinated compounds is a rapidly growing field, driven by the significant impact of fluorine on the biological activity of molecules. beilstein-journals.org this compound serves as a valuable precursor for creating such compounds.
Recent studies have demonstrated the use of this compound in the asymmetric synthesis of sitagliptin, an antidiabetic drug. mdpi.com This was achieved through a tandem aza-Michael/hemiacetal reaction catalyzed by a chiral prolinol derivative. mdpi.com This highlights the potential of using this bromo-fluoro compound as a starting material for generating complex chiral molecules.
The development of novel chiral catalysts and synthetic methodologies will be crucial for expanding the scope of asymmetric synthesis using this compound. Chiral Ni(II) complexes, for example, have proven to be powerful tools for the synthesis of fluorinated amino acids and could potentially be adapted for reactions involving this compound. beilstein-journals.org
Future Prospects in Drug Discovery and Advanced Materials Science
The unique properties imparted by fluorine atoms, such as enhanced metabolic stability and lipophilicity, make fluorinated compounds highly desirable in drug discovery. ontosight.aiinnospk.com this compound is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer drugs. chemimpex.com Its role in the synthesis of quinolone antibacterials and sitagliptin underscores its importance in medicinal chemistry. lookchem.comacs.org Future research will likely focus on incorporating this building block into novel drug candidates targeting a wider range of diseases.
In the realm of materials science, this compound is utilized in the formulation of advanced materials like polymers and coatings. chemimpex.com The presence of fluorine enhances chemical resistance and thermal stability. chemimpex.com It is also an intermediate in the production of liquid crystals used in display technologies. lookchem.com Further exploration of its use in creating novel polymers with tailored properties, such as those for electronics or aerospace applications, is a promising area of research. The synthesis of fluorinated fluorophores from this compound also opens doors to new materials for imaging and sensing applications. researchgate.net
Q & A
Q. How is 1-bromo-2,4,5-trifluorobenzene synthesized and utilized in preparing fluorinated benzophenones?
- Methodological Answer : The compound is synthesized via magnesium-halogen exchange of this compound to generate a Grignard reagent, which reacts with 2,4,5-trifluorobenzaldehyde to form a benzyl alcohol intermediate. This intermediate is oxidized using TEMPO free radical and sodium hypochlorite to yield bis(2,4,5-trifluorophenyl)methanone, a precursor for fluorinated fluorophores. The process is scalable, with high yields (>90%) achieved in iterative nucleophilic aromatic substitution (SNAr) reactions .
Q. What are the key considerations for characterizing this compound using ¹⁹F NMR spectroscopy?
- Methodological Answer : ¹⁹F NMR analysis reveals three distinct resonances due to the fluorine atoms occupying unique chemical environments (ortho, meta, and para positions relative to bromine). Coupling patterns arise from interactions with adjacent hydrogen and fluorine nuclei (e.g., [³]J₃F-F and [³]J₄F-H). For example, the para-fluorine (F5) exhibits coupling with F2 and F4, while meta-fluorines (F2 and F4) couple with adjacent hydrogens. Comparative analysis with positional isomers (e.g., 5-bromo-1,2,3-trifluorobenzene) resolves structural ambiguities .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : The compound is classified as hazardous (UN1993) due to flammability (flash point: 55°C) and reactivity. Use fume hoods, flame-resistant equipment, and personal protective gear (gloves, goggles). Store at 0–6°C in airtight containers, avoiding incompatible materials (strong oxidizers, bases). Emergency protocols include neutralization with sodium bicarbonate for spills and ethanol rinses for skin contact .
Advanced Research Questions
Q. How does the electronic environment of fluorine atoms influence reactivity in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer : The electron-withdrawing effects of fluorine and bromine substituents activate the aromatic ring for SNAr by polarizing C-Br bonds and stabilizing transition states. Regioselectivity is governed by the meta-directing nature of fluorine and steric hindrance at the bromine site. For example, iterative SNAr reactions with cyanuric chloride or pentafluoropyridine demonstrate selective substitution at the 2- and 4-positions, enabling scalable synthesis of polyfluorinated benzophenones .
Q. How is this compound employed in quantum computing research?
- Methodological Answer : The compound serves as a five-qubit system in nuclear magnetic resonance (NMR) quantum experiments, leveraging its three ¹⁹F and two ¹H spins. Pseudopure states (e.g., |00000⟩) are prepared using bang-bang control sequences, with J-couplings (e.g., ¹J₃F-¹H = 8.5 Hz) and chemical shifts (e.g., δF2 = -138.2 ppm) critical for encoding quantum information. Experimental validation shows 69–80% fidelity in marked-state identification, limited by decoherence and pulse imperfections .
Q. How can contradictions in NMR data between positional isomers of bromotrifluorobenzene be resolved?
- Methodological Answer : Contradictions arise from differences in coupling networks and chemical environments. For example, this compound exhibits three ¹⁹F resonances due to asymmetry, while 5-bromo-1,2,3-trifluorobenzene shows two split resonances. Advanced techniques like COSY (correlation spectroscopy) and DFT calculations model coupling constants (e.g., [⁴]J₄F-³F = 12.3 Hz) to validate assignments. Discrepancies in boiling points (e.g., 87°C vs. 143–144°C) may stem from measurement conditions or impurities .
Key Research Findings
- Synthetic Utility : The compound enables scalable synthesis of fluorinated fluorophores with enhanced photostability, critical for biomedical imaging .
- Quantum Applications : Demonstrated utility in NMR-based quantum state preparation, advancing five-qubit system research .
- Spectroscopic Insights : Asymmetric ¹⁹F coupling patterns distinguish positional isomers, aiding structural elucidation in polyhalogenated aromatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
